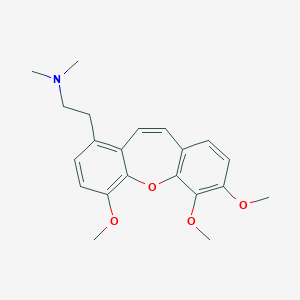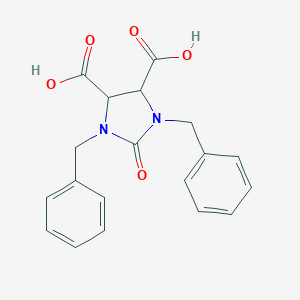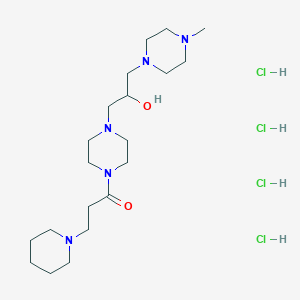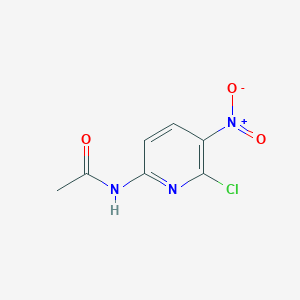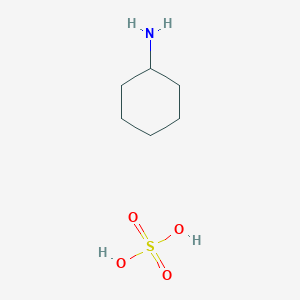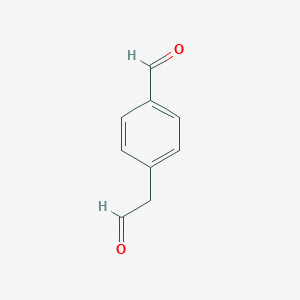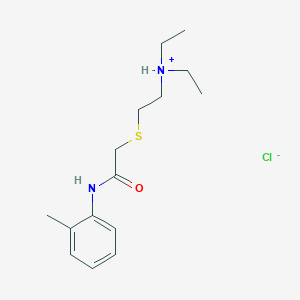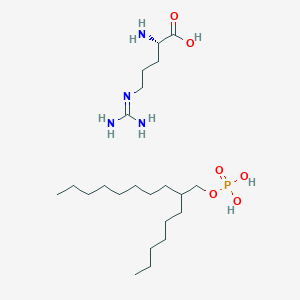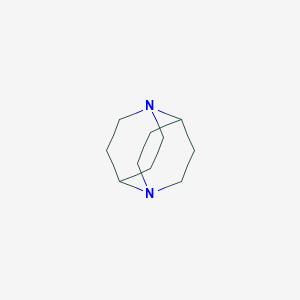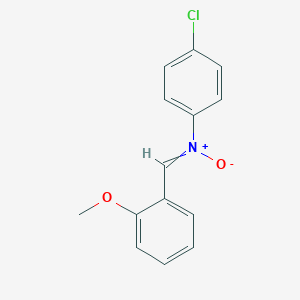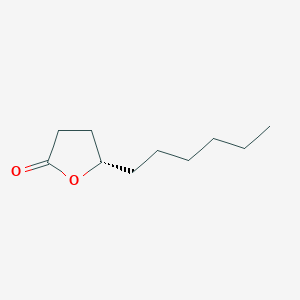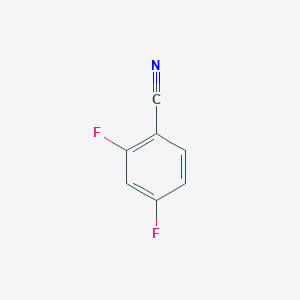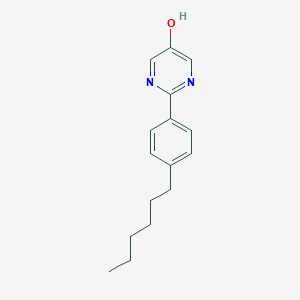
2-(4-Hexylphenyl)-5-hydroxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)-5-hydroxypyrimidine, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a pyrimidine derivative that has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage can ultimately lead to cell death.
Biochemische Und Physiologische Effekte
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that 2-(4-Hexylphenyl)-5-hydroxypyrimidine can selectively bind to cancer cells and induce cell death upon irradiation with light. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been found to exhibit excellent tumor imaging properties due to its ability to selectively accumulate in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine in lab experiments is its ability to selectively bind to cancer cells, making it an ideal candidate for cancer treatment and imaging. However, one of the limitations of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Hexylphenyl)-5-hydroxypyrimidine. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-(4-Hexylphenyl)-5-hydroxypyrimidine. Another area of research is the investigation of 2-(4-Hexylphenyl)-5-hydroxypyrimidine's potential applications in other fields such as antimicrobial therapy and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the reaction of 4-bromohexylbenzene with 2,4-dihydroxypyrimidine in the presence of a catalyst such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-(4-Hexylphenyl)-5-hydroxypyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been extensively studied for its potential applications in various fields such as photodynamic therapy, cancer treatment, and imaging. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit excellent photodynamic therapy properties due to its ability to generate singlet oxygen upon irradiation with light. This property makes it an ideal candidate for cancer treatment as singlet oxygen can cause cell death in cancer cells. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been used as an imaging agent in various studies due to its ability to selectively bind to cancer cells.
Eigenschaften
CAS-Nummer |
106808-96-2 |
|---|---|
Produktname |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-(4-hexylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |
InChI-Schlüssel |
DAXDAVFMDVPEFK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



